2,4-dichloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
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Overview
Description
2,4-dichloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro groups and a thiazolidinone moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps:
Formation of 2,4-dichlorobenzoic acid: This can be achieved through the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine.
Synthesis of the thiazolidinone ring: This involves the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Condensation reaction: The final step involves the condensation of the thiazolidinone derivative with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and benzamide core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Shares the dichloro substitution pattern but has a pyrimidine core.
2,4-Dichlorobenzonitrile: Similar in structure but contains a nitrile group instead of the thiazolidinone ring.
Uniqueness
2,4-dichloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is unique due to its combination of a benzamide core with a thiazolidinone ring, providing distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C25H26Cl2N2O3S2 |
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Molecular Weight |
537.5 g/mol |
IUPAC Name |
2,4-dichloro-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C25H26Cl2N2O3S2/c1-2-3-4-5-6-7-14-32-19-11-8-17(9-12-19)15-22-24(31)29(25(33)34-22)28-23(30)20-13-10-18(26)16-21(20)27/h8-13,15-16H,2-7,14H2,1H3,(H,28,30)/b22-15- |
InChI Key |
UFIFTVUDXBKTBS-JCMHNJIXSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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